2-Chloroquinoxaline-6-carbonitrile
Overview
Description
2-Chloroquinoxaline-6-carbonitrile is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their fused benzene and pyrazine rings, which contribute to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroquinoxaline-6-carbonitrile typically involves the reaction of 2-chloroquinoxaline with cyanogen bromide under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and an appropriate solvent like acetonitrile. The mixture is stirred and refluxed at elevated temperatures to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloroquinoxaline-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Products: Various substituted quinoxaline derivatives with potential biological activities.
Oxidation and Reduction Products: Different quinoxaline derivatives with altered electronic properties.
Scientific Research Applications
2-Chloroquinoxaline-6-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloroquinoxaline-6-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it has been shown to inhibit tyrosine kinases and induce apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific derivative and application .
Comparison with Similar Compounds
2-Chloroquinoline: Another heterocyclic compound with a similar structure but different biological activities.
4-Chloroquinoline: Known for its use in antimalarial drugs.
2-Bromoquinoline: Similar in structure but with a bromine atom instead of chlorine.
Uniqueness: 2-Chloroquinoxaline-6-carbonitrile stands out due to its unique combination of a quinoxaline core and a nitrile group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-chloroquinoxaline-6-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3/c10-9-5-12-8-3-6(4-11)1-2-7(8)13-9/h1-3,5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYFAZZUKRBQDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192756-62-9 | |
Record name | 2-chloroquinoxaline-6-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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